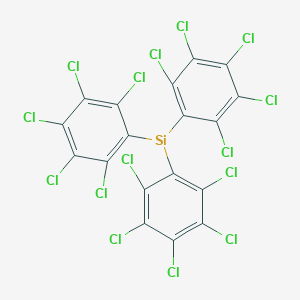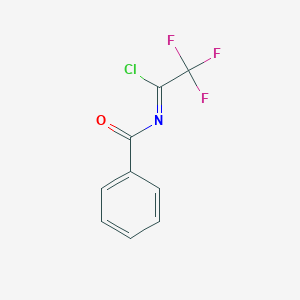![molecular formula C15H9F3S2 B14315685 5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene CAS No. 106936-15-6](/img/structure/B14315685.png)
5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a bithiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes:
Starting Materials: 3-(Trifluoromethyl)phenylboronic acid and 5-bromo-2,2’-bithiophene.
Catalyst: Palladium(II) acetate.
Ligand: Triphenylphosphine.
Base: Potassium carbonate.
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours under an inert atmosphere.
Industrial Production Methods
Industrial production methods for 5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The trifluoromethyl group is an electron-withdrawing group, making the phenyl ring less reactive towards electrophilic aromatic substitution.
Oxidation: The bithiophene moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiophene rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Aplicaciones Científicas De Investigación
5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Chemical Sensors: Its unique structure makes it suitable for use in chemical sensors for detecting various analytes.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in chemical derivatization of amino-functionalized surfaces.
Trifluoromethylbenzene: A simpler analog with similar electronic properties but lacking the bithiophene moiety.
Uniqueness
5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene is unique due to the combination of the trifluoromethyl group and the bithiophene structure. This combination imparts distinct electronic properties, making it highly valuable in materials science and pharmaceuticals.
Propiedades
| 106936-15-6 | |
Fórmula molecular |
C15H9F3S2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]thiophene |
InChI |
InChI=1S/C15H9F3S2/c16-15(17,18)11-4-1-3-10(9-11)12-6-7-14(20-12)13-5-2-8-19-13/h1-9H |
Clave InChI |
WRQFKFBGLILEBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(S2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,2-Dimethylpropanoyl)oxy]-2-methylpropanoic acid](/img/no-structure.png)
![1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14315622.png)
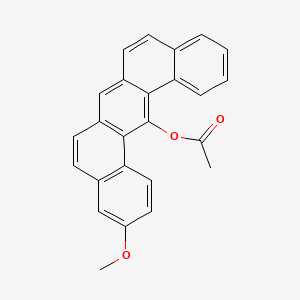
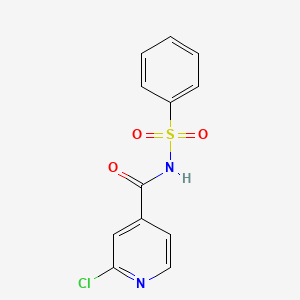
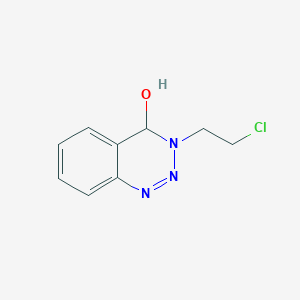
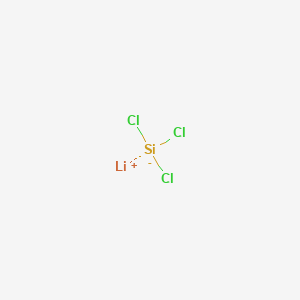
![2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14315670.png)
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)

